1-(Difluoromethyl)-3-ethynyl-1H-pyrazole
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Overview
Description
1-(Difluoromethyl)-3-ethynyl-1H-pyrazole is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a difluoromethyl group and an ethynyl group. The presence of the difluoromethyl group imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(Difluoromethyl)-3-ethynyl-1H-pyrazole can be achieved through several routes. One common method involves the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one . This process typically employs difluoromethylation reagents and metal catalysts to introduce the difluoromethyl group. Another approach involves the use of difluoroacetic acid in the post-synthesis phase, which is cost-effective and yields high-purity products . Industrial production methods often utilize catalytic esterification with nanoscale titanium dioxide to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
1-(Difluoromethyl)-3-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrazole derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where common reagents include halides and nucleophiles.
Cross-Coupling: The ethynyl group allows for cross-coupling reactions with aryl or alkyl halides, facilitated by palladium or nickel catalysts.
Scientific Research Applications
1-(Difluoromethyl)-3-ethynyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-ethynyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethynyl group allows for π-π interactions with aromatic residues in proteins, enhancing binding affinity . These interactions can modulate biological pathways, leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
1-(Difluoromethyl)-3-ethynyl-1H-pyrazole can be compared with other difluoromethylated pyrazoles, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole . While both compounds share the difluoromethyl group, the presence of the ethynyl group in this compound provides additional reactivity and potential for cross-coupling reactions . This makes it a more versatile compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C6H4F2N2 |
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Molecular Weight |
142.11 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-ethynylpyrazole |
InChI |
InChI=1S/C6H4F2N2/c1-2-5-3-4-10(9-5)6(7)8/h1,3-4,6H |
InChI Key |
LTIQTLQXSFEDSV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NN(C=C1)C(F)F |
Origin of Product |
United States |
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